molecular formula C10H9BrO4 B042376 4-Acetoxy-2-bromo-5-methoxybenzaldehyde CAS No. 52783-83-2

4-Acetoxy-2-bromo-5-methoxybenzaldehyde

Cat. No. B042376
CAS RN: 52783-83-2
M. Wt: 273.08 g/mol
InChI Key: XDMGEKUQVOHMGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification processes. For example, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through these steps achieved an overall yield of about 47% and purity of 99.8% (by GC) (Chen Bing-he, 2008). These methodologies could be adapted or provide insights into synthesizing 4-Acetoxy-2-bromo-5-methoxybenzaldehyde by incorporating acetoxylation and specific substituent introduction at appropriate steps.

Molecular Structure Analysis

The structural analysis and confirmation of similar compounds are often carried out using spectroscopic techniques such as IR, UV, and NMR spectroscopy. For instance, compounds synthesized from 4-bromobenzaldehyde, urea, and substituted acetophenones were structurally confirmed using these methods (V. F. Sedova & O. P. Shkurko, 2004). These techniques are critical for determining the molecular structure of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde, especially in elucidating the positions of substituents and the overall conformation of the molecule.

Chemical Reactions and Properties

The chemical reactivity of similar aromatic compounds has been explored through various reactions, including anodic oxidation, which leads to the formation of acetoxylated products (H. Ohmori, A. Matsumoto, & M. Masui, 1980). Additionally, reactions with alkynes, alkenes, or allenes have been shown to efficiently proceed with the cleavage of the aldehyde C–H bond, indicating a route for functionalizing the benzaldehyde core (Ken Kokubo et al., 1999). These findings suggest potential pathways and reactivities for 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in synthetic applications.

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting point, and boiling point, are often determined through experimental measurements. Spectroscopic studies, including FT-IR and FT-Raman, supported by density functional theory (DFT) calculations, offer insights into the molecular vibrations and electronic properties of these compounds (V. Balachandran, G. Santhi, & V. Karpagam, 2013). Such detailed physical property analysis is essential for understanding the behavior and applications of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in various solvents and conditions.

Chemical Properties Analysis

The chemical properties of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and susceptibility to oxidation or reduction, can be inferred from studies on similar compounds. The investigation of electro-methoxylation reactions and the study of Schiff bases derived from similar molecules provide valuable information on the chemical behavior of such complex benzaldehydes (D. Nematollahi & S. M. Golabi, 2000). Understanding these properties is crucial for the application of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde in synthetic chemistry and material science.

Scientific Research Applications

  • Photochemical Formation : Compounds like 4-acetoxy and 4,5-diacetoxy-2-methylbenzaldehyde can successfully convert to o-quinodimethanes. However, substituents such as 4-methoxy or 4- and 5-methoxy prevent photochemical formation, which could have implications in the field of photochemistry (Charlton & Koh, 1988).

  • Environmental Applications : The acetalization of 2-methoxybenzaldehyde using hydrochloric acid as a catalyst results in a stable acetal product with low energy and electronegativity. This is considered a promising strategy for reducing environmental pollution (Yusuf, Dahniar, Roza, & Damanik, 2019).

  • Potential in Cancer Treatment : A study has found that a compound, MA5, shows high inhibition against breast cancer cells, making it a potential candidate for future cytotoxicity drugs (Azzawi & Hussein, 2022).

  • Synthesis and Purity : Methyl 4-bromo-2-methoxybenzoate can be synthesized from 4-bromo-2-fluorotoluene with a yield of 47% and a purity of 99.8%, showcasing the efficiency of this synthesis process (Chen Bing-he, 2008).

  • Chemical Synthesis : A study presents a facile method for synthesizing 7-methoxybenzo[b]thiophene and 1,2-benzisothiazole from 2-hydroxy-3-methoxybenzaldehyde, a key intermediate in the synthesis of cyclohexanediones (Rahman & Scrowston, 1983).

  • Chemical Properties : The compound exhibits an E configuration about the C=N bond, linked to methanol molecules by various hydrogen bonds. This finding contributes to the understanding of molecular structures and bonding (Guo-Biao Cao, 2009).

  • Extraction Abilities : Schiff bases derived from 4′-aminobenzo-15-crown-5 exhibit promising extraction abilities for various metal ions in CH2Cl2, indicating potential applications in metal ion extraction (Güler, Hayvalı, Dal, & Hökelek, 2012).

Future Directions

The future directions of 4-Acetoxy-2-bromo-5-methoxybenzaldehyde are not specified in the available resources.


Please note that this analysis is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

(5-bromo-4-formyl-2-methoxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c1-6(13)15-10-4-8(11)7(5-12)3-9(10)14-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMGEKUQVOHMGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C(=C1)Br)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294318
Record name 4-Acetoxy-2-bromo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-2-bromo-5-methoxybenzaldehyde

CAS RN

52783-83-2
Record name 52783-83-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetoxy-2-bromo-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 4-acetoxy-3-methoxybenzaldehyde (75.7 g), anhydrous sodium acetate (76 g) and iodine (0.8 g) in acetic acid (300 ml) is added bromine (21 ml). The mixture is warmed to 45° C. for about 1 hour, then stirred stirred at room temperature for 3 days, poured into water (700 ml) and filtered. The solid is dissolved in toluene and the solution washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. The residue is recrystallized twice from hexanes to give the desired product.
Quantity
75.7 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AGM Al-Labadi - 2006 - ub01.uni-tuebingen.de
The objective of this study was to investigate the nucleophilic aromatic substitution using [18F]fluoride as nucleophile. Therefore, structures ranging from simple monosubstituted …
Number of citations: 1 ub01.uni-tuebingen.de
G Batu - 1983 - search.proquest.com
Benzofurans, dihydrobenzofurans, isocoumarins and lignans are widely distributed, within the plant kingdom. Syntheses of compounds of these classes are the subject of this …
Number of citations: 2 search.proquest.com

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